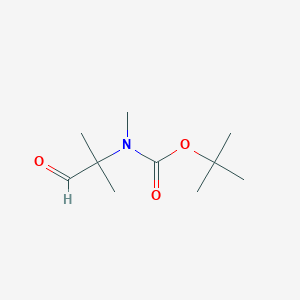
tert-Butyl-N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate
Übersicht
Beschreibung
tert-Butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate: is an organic compound with the molecular formula C10H19NO3. It is commonly used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate is widely used as a protecting group for amines in organic synthesis. It provides stability to the amine group during various chemical reactions and can be easily removed under mild conditions.
Biology: In biological research, this compound is used to protect amine groups in peptides and proteins during synthesis. It helps in maintaining the integrity of the biological molecules during complex synthetic processes.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its stability and ease of removal make it an ideal protecting group in drug synthesis.
Industry: In the industrial sector, tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of agrochemicals and other fine chemicals.
Wirkmechanismus
Mode of Action
It’s possible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, as suggested by the presence of carbamate functional group .
Biochemical Pathways
The compound might be involved in the synthesis of other complex organic compounds, as suggested by its use in palladium-catalyzed synthesis of N-Boc-protected anilines .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Given its potential role in the synthesis of other compounds, it might contribute to the formation of new chemical bonds and structures .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate. For instance, pH, temperature, and reaction time were found to be critical for the yield of a similar compound . .
Biochemische Analyse
Biochemical Properties
Tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which stabilize the compound within the active sites of enzymes or binding pockets of proteins.
Cellular Effects
The effects of tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . These changes can lead to alterations in cellular behavior and function.
Molecular Mechanism
At the molecular level, tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form hydrogen bonds and other non-covalent interactions allows it to bind effectively to target molecules, thereby influencing their activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or metabolic disturbances . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
Tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic profile of cells, affecting processes such as energy production, biosynthesis, and detoxification .
Transport and Distribution
Within cells and tissues, tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions are crucial for the compound’s bioavailability and effectiveness.
Subcellular Localization
The subcellular localization of tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkylating agent. One common method is the reaction of tert-butyl carbamate with 2-methyl-1-oxopropan-2-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Substituted carbamates with different functional groups replacing the tert-butyl group.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: Similar in structure but lacks the N-methyl and 2-methyl-1-oxopropan-2-yl groups.
tert-Butyl N-methylcarbamate: Similar but lacks the 2-methyl-1-oxopropan-2-yl group.
tert-Butyl N-(benzyloxy)carbamate: Contains a benzyloxy group instead of the 2-methyl-1-oxopropan-2-yl group.
Uniqueness: tert-Butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate is unique due to its specific structure, which provides enhanced stability and selectivity as a protecting group. The presence of the N-methyl and 2-methyl-1-oxopropan-2-yl groups offers additional steric hindrance, making it more resistant to hydrolysis and other side reactions compared to similar compounds.
Eigenschaften
IUPAC Name |
tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11(6)10(4,5)7-12/h7H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJWZUXFWXFHJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C)(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


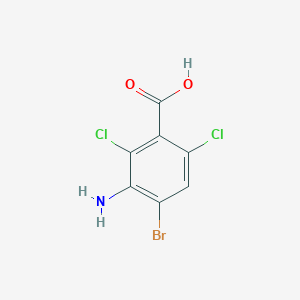
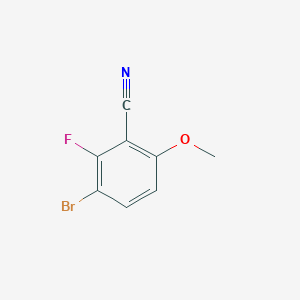
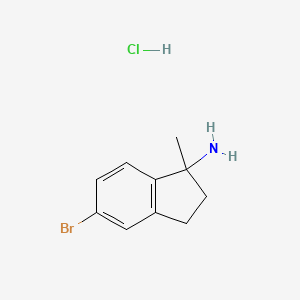
![3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine](/img/structure/B1377041.png)


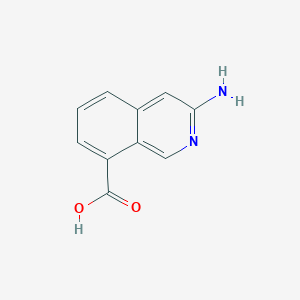
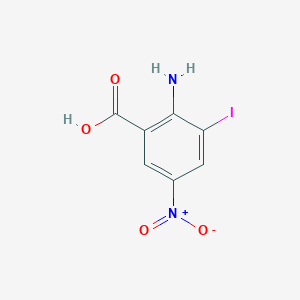

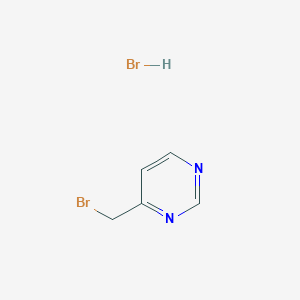
![(R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbaMate](/img/structure/B1377054.png)

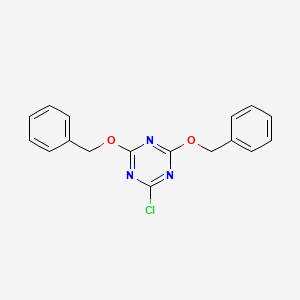
![8-Bromo-6-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1377061.png)
